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Abstract

Phosphonoacetaldehyde, with CAS number 16051-76-6, is a key intermediate in the
biosynthesis and degradation of phosphonates—a class of organophosphorus compounds
characterized by a stable carbon-phosphorus (C-P) bond. Its structural similarity to
acetaldehyde and its role in crucial metabolic pathways make it a molecule of significant
interest in biochemistry, microbiology, and drug development. This technical guide provides a
comprehensive overview of the chemical and physical properties, synthesis, biological roles,
and safety considerations of phosphonoacetaldehyde, supported by experimental data and
pathway visualizations.

Chemical and Physical Properties

Phosphonoacetaldehyde, systematically named (2-oxoethyl)phosphonic acid, is a
phosphonic acid derivative of acetaldehyde.[1] Its chemical structure consists of an aldehyde
functional group attached to a methylene bridge, which is in turn bonded to a phosphonic acid
moiety.

Table 1: General and Physicochemical Properties of Phosphonoacetaldehyde
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Property Value Source

CAS Number 16051-76-6 [1]

Molecular Formula C2Hs04P [1]

Molecular Weight 124.03 g/mol [1]

IUPAC Name (2-oxoethyl)phosphonic acid [1]
2-Phosphonoacetaldehyde,

Synonyms [1]
Acetylphosphonate

Density 1.589 g/cm3 (Predicted) [2]

N ) 350 °C at 760 mmHg

Boiling Point ) [2]
(Predicted)

Flash Point 165.5 °C (Predicted) [2]

Refractive Index

1.461 (Predicted)

[2]

Vapor Pressure

7.78E-06 mmHg at 25°C
(Predicted)

[2]

Note: Experimental data for many physical properties are not readily available in the literature.
The values presented are primarily from computational predictions.

Spectroscopic Data

Detailed experimental spectroscopic data for phosphonoacetaldehyde is not extensively
published. However, based on the known structure and general principles of spectroscopy for
phosphonates, the following characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The spectrum would be expected to show signals for the aldehydic proton and the
methylene protons. The aldehydic proton would appear as a triplet due to coupling with the
adjacent methylene protons. The methylene protons would appear as a doublet of doublets
due to coupling with both the aldehydic proton and the phosphorus atom.
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e 13C NMR: Two signals would be expected: one for the carbonyl carbon of the aldehyde and
another for the methylene carbon. Both signals would exhibit coupling to the phosphorus
atom.

e 3P NMR: A single resonance would be expected, likely with proton coupling, appearing as a
triplet. The chemical shift would be in the typical range for alkylphosphonates.[3][4][5]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of phosphonoacetaldehyde would be characterized by absorption bands
corresponding to its functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm~?* characteristic of the phosphonic
acid group.[6]

C=0 stretch: A strong absorption around 1720-1740 cm~* for the aldehyde carbonyl group.

P=0 stretch: A strong band in the range of 1200-1300 cm~1.

P-O-H and C-P stretches: Multiple bands in the fingerprint region.
2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns
characteristic of the loss of the aldehyde group, water, and portions of the phosphonic acid
moiety. Electrospray ionization (ESI) mass spectrometry has been used to detect covalent
intermediates of enzymes with phosphonoacetaldehyde.[7]

Synthesis
Phosphonoacetaldehyde can be synthesized through both chemical and enzymatic methods.
3.1. Chemical Synthesis

While a specific, detailed protocol for the chemical synthesis of phosphonoacetaldehyde is
not widely available, general methods for the synthesis of a-oxo phosphonates can be adapted.
One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a
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trialkyl phosphite with a halo-aldehyde or its protected form.[8] Subsequent hydrolysis of the
resulting phosphonate ester would yield phosphonoacetaldehyde.

3.2. Enzymatic Synthesis

A well-documented method for the synthesis of radiolabeled phosphonoacetaldehyde
involves a three-enzyme system. This method is particularly useful for producing tracers for
metabolic and mechanistic studies.

Experimental Protocol: Enzymatic Synthesis of [**C]-Phosphonoacetaldehyde
Materials:

e [2-14C]pyruvate

e ATP (Adenosine triphosphate)

 Inorganic phosphate (Pi)

e Pyruvate phosphate dikinase (PPDK)
 Inorganic pyrophosphatase

e Phosphoenolpyruvate (PEP) mutase

e Phosphonopyruvate decarboxylase

¢ Reaction buffer (e.g., 50 mM K+Hepes, pH 7.5)
e MgCl2

e Thiamine diphosphate

Procedure:

e Synthesis of [2-14C]PEP:

o Incubate [2-*C]pyruvate with ATP, Pi, PPDK, and inorganic pyrophosphatase. The
pyrophosphatase drives the reaction towards PEP formation by hydrolyzing the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1330135
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/product/b103672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pyrophosphate byproduct.

o Purify the resulting [2-1*C]PEP using an appropriate chromatographic method (e.g., DEAE
Sepharose column).

o Conversion to [1-1*C]Phosphonoacetaldehyde:

o Incubate the purified [2-1*C]PEP with PEP mutase and phosphonopyruvate decarboxylase
in a reaction buffer containing MgClz and thiamine diphosphate.

o The reaction proceeds via the formation of phosphonopyruvate, which is then
decarboxylated to phosphonoacetaldehyde.

o The enzymes can be removed by ultrafiltration.

The workflow for this enzymatic synthesis is illustrated in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to
Phosphonoacetaldehyde (CAS 16051-76-6)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b103672#phosphonoacetaldehyde-cas-number-
16051-76-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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